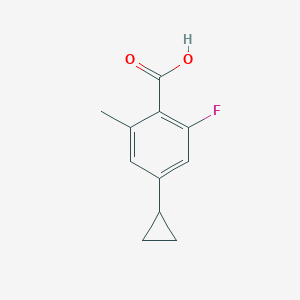

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the benzene ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-2-fluoro-6-methylbenzoic acid often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic or coupling conditions to form methyl esters. For example, treatment with thionyl chloride (SOCl₂) followed by methanol yields methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate .

-

Amidation : Coupling with amines (e.g., cyclopropylamine) using carbodiimide reagents (EDCI/HOBt) produces carboxamide derivatives, critical in medicinal chemistry .

| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH | Methyl ester | 85% | |

| Amidation | EDCI, HOBt, DIPEA | Cyclopropylamide | 76% |

Electrophilic Aromatic Substitution

The aromatic ring participates in halogenation and nitration at specific positions due to directing effects:

-

Bromination : Bromine (Br₂) in acetic acid substitutes at the para position relative to the methyl group, forming 4-bromo-2-fluoro-6-methylbenzoic acid .

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at the meta position to the fluorine atom.

Mechanistic Insight :

-

Fluorine directs electrophiles meta , while the methyl group directs ortho/para , resulting in regioselective substitution patterns .

Decarboxylation and Functionalization

The carboxylic acid group can be modified via:

-

Decarboxylation : Heating with copper catalysts in quinoline removes CO₂, yielding 3-cyclopropyl-5-fluoro-1-methylbenzene .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding benzyl alcohol.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven reactions:

-

Acid-Catalyzed Ring Opening : In H₂SO₄, the cyclopropane ring opens to form a tertiary carbocation, which can trap nucleophiles (e.g., water) .

-

Oxidation : Ozonolysis or KMnO₄ oxidizes the cyclopropane to a dicarboxylic acid derivative .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Medicinal Chemistry

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Some notable applications include:

- Bruton’s Tyrosine Kinase Inhibitors : Research indicates that compounds derived from this structure are being explored for their potential in treating B-cell malignancies and autoimmune diseases. For instance, selective inhibitors targeting Bruton’s tyrosine kinase have been synthesized using derivatives of this compound as key intermediates .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The incorporation of fluorine enhances the potency of these compounds, making them attractive candidates for antibiotic development .

Topoisomerase Inhibition

Research has shown that compounds related to this compound can act as topoisomerase inhibitors, which are crucial in cancer therapy. These compounds interfere with DNA replication processes, thereby exhibiting potential anti-cancer activity .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzoic acid derivatives, this compound was found to possess lower minimum inhibitory concentration (MIC) values against E. coli compared to traditional fluoroquinolones like ciprofloxacin. This suggests that its unique structural features contribute to enhanced antibacterial activity .

| Compound | MIC (µg/mL) | E. coli | K. pneumoniae | P. aeruginosa |

|---|---|---|---|---|

| Ciprofloxacin | 0.008 | 0.03 | 0.125 | |

| 4-Cyclopropyl Derivative | 4 | 8 | 32 |

Case Study 2: Inhibition of Topoisomerase IV

In another study focusing on topoisomerase IV inhibition, derivatives of this compound were assessed for their ability to inhibit bacterial DNA gyrase and topoisomerase IV. The results indicated promising activity levels comparable to existing treatments, highlighting their potential therapeutic applications in bacterial infections .

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group, fluorine atom, and methyl group contribute to its unique chemical properties, influencing its binding affinity and reactivity with various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-6-methylbenzoic acid: Similar in structure but lacks the cyclopropyl group.

4-Chloro-2-fluoro-6-methylbenzoic acid: Contains a chlorine atom instead of a cyclopropyl group.

2-Bromo-4-fluoro-6-methylbenzoic acid: Contains a bromine atom instead of a cyclopropyl group.

Uniqueness

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Activité Biologique

4-Cyclopropyl-2-fluoro-6-methylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzoic acid core. Its molecular formula is C11H11FO2, and it has a molecular weight of approximately 196.2 g/mol. The unique structural features contribute to its biological properties.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways:

- Cyclin-dependent Kinase Inhibition : Research indicates that compounds within the cyclopropyl class can inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition can lead to altered cell cycle progression, making it a candidate for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropyl compounds exhibit antimicrobial properties, potentially targeting bacterial and parasitic infections .

Biological Activity Data

Case Studies

- Antimalarial Activity : A study explored the antimalarial effects of cyclopropyl carboxamide derivatives, revealing that compounds similar to this compound displayed potent activity against the asexual stages of Plasmodium falciparum with an EC50 of 40 nM. Importantly, these compounds exhibited no cytotoxicity towards human liver cells at concentrations exceeding 40 μM .

- Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of CDK activity, leading to cell cycle arrest and subsequent cell death .

- Comparison with Similar Compounds : When compared to other cyclopropyl derivatives, this compound demonstrated superior potency in inhibiting tumor growth in models of ovarian cancer, highlighting its potential as a lead compound for further drug development .

Propriétés

IUPAC Name |

4-cyclopropyl-2-fluoro-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPUVKWJCDKPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)F)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.